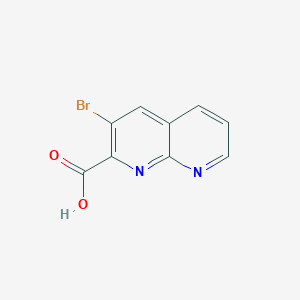

3-bromo-1,8-naphthyridine-2-carboxylic Acid

Description

Properties

IUPAC Name |

3-bromo-1,8-naphthyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-6-4-5-2-1-3-11-8(5)12-7(6)9(13)14/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYPMMVMEAKHFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2N=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

The reaction typically employs molecular bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. In a representative procedure:

- Reagents :

- 1,8-Naphthyridine-2-carboxylic acid (1 equiv)

- Bromine (1.1 equiv) or NBS (1.2 equiv)

- Solvent: Acetic acid or dichloromethane (DCM)

- Catalyst: Iron(III) bromide (FeBr₃, 0.1 equiv)

Procedure :

The substrate is dissolved in acetic acid under inert atmosphere, followed by slow addition of bromine at 0–5°C. After stirring at room temperature for 12–24 hours, the mixture is quenched with aqueous sodium thiosulfate, and the product is isolated via filtration or extraction.Yield : 60–70% (reported for analogous naphthyridine brominations).

Mechanistic Insight :

The carboxylic acid group deprotonates to form a carboxylate anion, enhancing electron density at position 3 via resonance. FeBr₃ polarizes Br₂, generating Br⁺, which attacks the activated position.

Multi-Step Synthesis via Cyclization of Brominated Precursors

An alternative approach constructs the naphthyridine ring system with pre-installed bromine and carboxylic acid groups. This method is advantageous for scalability and avoids handling hazardous bromine.

Gould-Jacobs Cyclization with Brominated Intermediates

The Gould-Jacobs reaction, widely used for naphthyridine synthesis, involves cyclocondensation of aminopyridine derivatives with diethyl ethoxymethylenemalonate (DEEM). Adapting this method:

Step 1: Synthesis of 2-Amino-5-bromonicotinic Acid

Step 2: Cyclocondensation with DEEM

The brominated intermediate reacts with DEEM in refluxing ethanol, followed by acid hydrolysis to yield the target compound.

Advantages :

- Avoids direct bromination of sensitive naphthyridine cores.

- Enables gram-scale production in aqueous media.

Bromination of Ethyl 1,8-Naphthyridine-2-carboxylate Followed by Hydrolysis

This two-step method introduces bromine at the ester stage, leveraging the electron-withdrawing ester group to enhance regioselectivity.

Ester Bromination

Reagents :

Isolation :

The crude ethyl 3-bromo-1,8-naphthyridine-2-carboxylate is purified via column chromatography (hexane/ethyl acetate).

Ester Hydrolysis

The ester is hydrolyzed to the carboxylic acid using NaOH in ethanol/water (1:1) at 60°C for 4 hours.

- Yield : >90% (after acidification with HCl).

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield | Scalability |

|---|---|---|---|---|

| Direct Bromination | Single-step, minimal purification | Handling hazardous Br₂; moderate yield | 60–70% | Moderate |

| Gould-Jacobs Route | Scalable; avoids direct bromination | Multi-step; lower overall yield | 50–55% | High |

| Ester Intermediate | High regioselectivity; excellent yields | Requires ester synthesis and hydrolysis | 70–75% | High |

Key Findings :

- The ester intermediate method offers the best balance of yield and scalability.

- Direct bromination is preferred for small-scale synthesis despite safety concerns.

- Gould-Jacobs cyclization is ideal for introducing diverse substituents early in the synthesis.

Optimization Strategies and Challenges

Regioselectivity Control

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,8-naphthyridine-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive intermediate.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide, primary amines, or thiols in solvents like ethanol or DMF.

Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in solvents like toluene or DMF.

Major Products Formed:

Substitution Reactions: Formation of 3-substituted derivatives.

Oxidation and Reduction: Formation of alcohols or aldehydes.

Coupling Reactions: Formation of biaryl or aryl-alkene derivatives.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

The 1,8-naphthyridine derivatives, including 3-bromo-1,8-naphthyridine-2-carboxylic acid, have shown promising antimicrobial properties. Research indicates that modifications to the naphthyridine scaffold can enhance antibacterial efficacy against resistant strains of bacteria. For instance, derivatives have been tested against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae, demonstrating significant activity compared to standard antibiotics like tetracycline and ciprofloxacin .

2. Anticancer Potential

Recent studies have highlighted the anticancer properties of 1,8-naphthyridine derivatives. The mechanism often involves intercalation into DNA, disrupting normal cellular processes and inhibiting topoisomerase II activity. This action is crucial for the development of new chemotherapeutic agents targeting various cancers . In particular, compounds derived from this compound are being investigated for their potential to treat specific types of tumors .

3. Antiviral and Antiparasitic Activities

Some derivatives of naphthyridines have exhibited antiviral and antiparasitic effects. For example, modifications to the 1,8-naphthyridine structure have been explored for their ability to combat viral infections and parasitic diseases such as malaria . The ongoing research aims to optimize these compounds for enhanced efficacy.

Biochemical Applications

1. DNA Interaction Studies

this compound has been studied for its binding affinity to DNA. Such interactions are critical for understanding the compound's mechanism of action in anticancer therapies. Studies show that this compound can increase the viscosity of DNA solutions, indicating strong binding interactions that may lead to effective therapeutic strategies against cancer .

2. Inhibitors of Enzymatic Activity

The compound has also been evaluated as a potential inhibitor of enzymes such as DNA gyrase, which is essential for bacterial DNA replication. Inhibitors targeting this enzyme can serve as effective antibacterial agents, particularly against multidrug-resistant strains .

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)

Research suggests that naphthyridine derivatives can be utilized in the development of organic electronic devices such as OLEDs due to their favorable electronic properties. The incorporation of this compound into organic semiconductors could enhance the efficiency and stability of these devices .

2. Sensors and Catalysts

The unique chemical properties of naphthyridines make them suitable candidates for sensor applications and catalysis in organic reactions. Their ability to act as ligands in coordination chemistry allows them to participate in various catalytic processes .

Case Studies

Mechanism of Action

The mechanism of action of 3-bromo-1,8-naphthyridine-2-carboxylic acid largely depends on its specific application. In medicinal chemistry, it may act by inhibiting bacterial enzymes or interfering with DNA replication in cancer cells. The bromine atom and carboxylic acid group play crucial roles in binding to molecular targets and modulating biological pathways .

Comparison with Similar Compounds

1,8-Naphthyridine-2-carboxylic acid: Lacks the bromine atom, leading to different reactivity and biological activity.

3-Chloro-1,8-naphthyridine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and applications.

3-Amino-1,8-naphthyridine-2-carboxylic acid:

Uniqueness: 3-Bromo-1,8-naphthyridine-2-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications .

Biological Activity

3-Bromo-1,8-naphthyridine-2-carboxylic acid is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 3-position of the naphthyridine ring and a carboxylic acid group at the 2-position. This unique structure contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅BrN₂O₂ |

| Molecular Weight | 241.05 g/mol |

| Melting Point | 225–227 °C |

| Solubility | Soluble in DMSO |

The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Compounds in the naphthyridine class are known to exhibit multiple mechanisms of action, including:

- Antimicrobial Activity : Inhibition of bacterial growth by targeting DNA gyrase and topoisomerase IV.

- Antitumor Activity : Induction of apoptosis in cancer cells through various pathways.

- Anti-inflammatory Effects : Modulation of inflammatory cytokines.

Antimicrobial Activity

Research indicates that derivatives of naphthyridines, including this compound, show significant antimicrobial properties. Studies have demonstrated effectiveness against a range of bacterial strains, including resistant strains. For instance:

- In vitro studies have shown that this compound exhibits potent antibacterial activity against Gram-positive and Gram-negative bacteria, with IC50 values ranging from 1.7 to 13.2 µg/mL against DNA gyrase .

Antitumor Activity

This compound has been evaluated for its anticancer potential. It has shown cytotoxic effects in several cancer cell lines:

- Case Study : A study reported that derivatives with similar structures induced apoptosis in HeLa cervical cancer cells with IC50 values between 10.47 to 15.03 μg/mL .

Other Biological Activities

The compound also exhibits other therapeutic potentials:

- Analgesic and Anti-inflammatory : Demonstrated effects in reducing pain and inflammation.

- Neurological Applications : Potential applications in treating neurological disorders such as Alzheimer’s disease .

Comparison with Related Compounds

The presence of the bromine atom at position 3 significantly alters the reactivity and biological activity compared to other naphthyridine derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1,8-Naphthyridine-2-carboxylic acid | Lacks bromine; different reactivity | Moderate antibacterial activity |

| 3-Chloro-1,8-naphthyridine-2-carboxylic acid | Chlorine instead of bromine; altered properties | Varies; generally less potent |

| 3-Amino-1,8-naphthyridine-2-carboxylic acid | Amino group enhances certain activities | Enhanced anticancer properties |

Synthesis and Derivatives

Synthesis methods for this compound involve various chemical reactions such as Buchwald–Hartwig cross-coupling techniques. The versatility in synthesis allows for the development of numerous derivatives that may enhance biological activity.

Table of Synthesized Derivatives

| Derivative Name | CAS Number | Biological Activity |

|---|---|---|

| Ethyl 3-bromo-1,8-naphthyridine-2-carboxylate | 893723-53-0 | Antimicrobial and antitumor |

| Methyl 3-bromo-1,8-naphthyridine-2-carboxylate | TBD | Potential analgesic effects |

Q & A

Q. What are the key synthetic routes for 3-bromo-1,8-naphthyridine-2-carboxylic acid?

The synthesis typically involves multi-step methodologies:

- Gould-Jacobs Reaction : Condensation of 2-aminopyridine with ethoxy methylene malonate, followed by cyclization in refluxing diphenyl ether to form the naphthyridine core .

- N-Alkylation : Reaction of the ester intermediate with alkyl halides (e.g., 4-chlorobenzyl chloride) in anhydrous DMF using NaH as a base .

- Hydrolysis : Conversion of the ester to the carboxylic acid using aqueous NaOH .

- Bromination : Electrophilic substitution with bromine, facilitated by FeCl₃ as a catalyst in solvents like acetonitrile .

Q. How can the structure of this compound be confirmed experimentally?

Use a combination of analytical techniques:

- ¹H NMR : Look for aromatic proton signals (e.g., 8.02 ppm for naphthyridine protons) and absence of ester peaks post-hydrolysis .

- FTIR : Confirm carboxylic acid C=O stretching (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z ~253 (C₉H₅BrN₂O₂) .

- Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages .

Q. What solvents and catalysts optimize the bromination step in its synthesis?

- Solvents : Acetonitrile or ethanol for high solubility of intermediates .

- Catalysts : FeCl₃ enhances electrophilic bromination efficiency (yield >80%) .

- Conditions : Reflux at 80–100°C for 6–12 hours .

Advanced Research Questions

Q. How to resolve contradictions in reported synthetic yields of this compound?

Q. What experimental methods assess DNA binding affinity of naphthyridine derivatives?

- Fluorescence Quenching : Monitor changes in emission intensity upon DNA interaction (e.g., ethidium bromide displacement) .

- UV-Vis Titration : Calculate binding constants (e.g., Kₐ ~10⁴ M⁻¹) via hyperchromic shifts .

- Circular Dichroism (CD) : Detect conformational changes in DNA upon ligand binding .

Q. How can in silico tools predict the bioactivity of novel naphthyridine analogs?

- PASS Analysis : Predict pharmacological activity (e.g., antimicrobial, anticancer) based on structural motifs .

- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP ~2.5), bioavailability, and toxicity .

- Molecular Docking : Simulate binding to target proteins (e.g., topoisomerase II) using AutoDock Vina .

Q. What strategies improve selectivity in modifying the naphthyridine core for SAR studies?

- Substituent Effects : Compare bromine (electron-withdrawing) vs. methyl (electron-donating) groups at position 3 .

- Hybrid Analogues : Attach moieties like morpholine or piperazine to the carboxylic acid group to enhance solubility or target affinity .

- Cross-Coupling Reactions : Use Pd-catalyzed Suzuki or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups .

Q. How to optimize reaction conditions using Design of Experiments (DOE)?

- Variables : Temperature (60–120°C), catalyst loading (5–20 mol%), solvent polarity (DMF vs. THF) .

- Response Surface Methodology : Maximize yield using a central composite design (e.g., optimal bromination at 90°C, 15 mol% FeCl₃) .

- Statistical Analysis : ANOVA to identify significant factors (e.g., solvent choice contributes 40% to yield variance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.